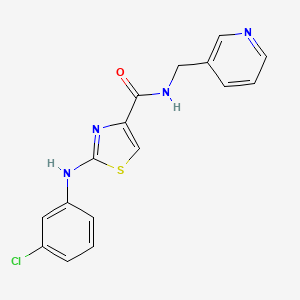
GNE-140 (racémique)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GNE-140 (racémique) est un mélange racémique de deux énantiomères, ®-GNE-140 et (S)-GNE-140. Il s'agit d'un inhibiteur puissant de la lactate déshydrogénase A (LDHA), une enzyme qui joue un rôle crucial dans la voie glycolytique. La LDHA est responsable de la conversion du pyruvate en lactate, un processus qui est souvent régulé à la hausse dans les cellules cancéreuses pour soutenir une croissance et une survie rapides .
Applications De Recherche Scientifique
GNE-140 (racemate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LDHA and its effects on metabolic pathways.
Biology: Employed in cell culture studies to investigate the role of LDHA in cancer cell metabolism and proliferation.
Medicine: Potential therapeutic agent for targeting LDHA in cancer treatment, as it can disrupt the glycolytic pathway and inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic enzymes .
Mécanisme D'action
Target of Action
GNE-140 (racemate) is a potent inhibitor of lactate dehydrogenase A (LDHA) . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and is believed to be the major enzyme responsible for pyruvate-to-lactate conversion .
Mode of Action
GNE-140 (racemate) interacts with LDHA, inhibiting its function . This interaction disrupts the conversion of pyruvate to lactate, a critical step in the glycolytic pathway .
Biochemical Pathways
The primary biochemical pathway affected by GNE-140 (racemate) is the glycolytic pathway . By inhibiting LDHA, GNE-140 (racemate) disrupts the conversion of pyruvate to lactate, a key step in glycolysis . This disruption can lead to a decrease in the production of lactate, a byproduct of glycolysis, which is often elevated in cancer cells .
Pharmacokinetics
The solubility of gne-140 (racemate) in dmso is 20 mg/ml , which may influence its absorption and distribution in the body
Result of Action
The inhibition of LDHA by GNE-140 (racemate) disrupts the glycolytic pathway, reducing the production of lactate . This can potentially slow down the growth of cancer cells, which often rely on glycolysis for energy production .
Analyse Biochimique
Biochemical Properties
GNE-140 (racemate) interacts with the enzyme lactate dehydrogenase A (LDHA) . LDHA is a key glycolytic enzyme that plays a crucial role in the conversion of pyruvate to lactate . By inhibiting LDHA, GNE-140 (racemate) can disrupt this conversion process .
Cellular Effects
In MIA PaCa-2 human pancreatic cells, the inhibition of LDHA by GNE-140 (racemate) rapidly affected global metabolism . Cell death only occurred after 2 days of continuous LDHA inhibition . This suggests that GNE-140 (racemate) can influence cell function by altering metabolic processes .
Molecular Mechanism
The molecular mechanism of action of GNE-140 (racemate) involves the inhibition of LDHA . By binding to LDHA, GNE-140 (racemate) prevents the enzyme from catalyzing the conversion of pyruvate to lactate . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of GNE-140 (racemate) on tumor-cell metabolism, tumor growth, and animal survival were similar in each of the cell lines . An unexpected increase in the aggressiveness was observed in LDH-A KD and GNE-140 treated GL261 intracranial gliomas, but not in CT2A and ALTS1C1 i.c. gliomas .
Metabolic Pathways
GNE-140 (racemate) is involved in the glycolytic pathway . By inhibiting LDHA, it disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du GNE-140 (racémique) implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLa dernière étape implique la résolution du mélange racémique pour obtenir les énantiomères individuels .
Méthodes de production industrielle
La production industrielle du GNE-140 (racémique) implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour séparer le produit souhaité des impuretés .
Analyse Des Réactions Chimiques
Types de réactions
GNE-140 (racémique) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut conduire à la formation d'analogues réduits .
Applications de la recherche scientifique
GNE-140 (racémique) a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la LDHA et ses effets sur les voies métaboliques.
Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de la LDHA dans le métabolisme des cellules cancéreuses et la prolifération.
Médecine : Agent thérapeutique potentiel pour cibler la LDHA dans le traitement du cancer, car il peut perturber la voie glycolytique et inhiber la croissance tumorale.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les enzymes métaboliques .
Mécanisme d'action
GNE-140 (racémique) exerce ses effets en inhibant la lactate déshydrogénase A (LDHA). La LDHA est une enzyme clé dans la voie glycolytique, responsable de la conversion du pyruvate en lactate. En inhibant la LDHA, le GNE-140 (racémique) perturbe la voie glycolytique, ce qui entraîne une réduction de la production de lactate et un métabolisme énergétique altéré dans les cellules cancéreuses. Cette inhibition peut entraîner une diminution de la prolifération cellulaire et une augmentation de la mort cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
RCGD423 : Un autre inhibiteur de la LDHA avec une structure chimique différente.
Vunakizumab : Un inhibiteur ciblant une autre enzyme métabolique.
Tagraxofusp : Un composé ayant un mécanisme d'action similaire mais des cibles moléculaires différentes
Unicité du GNE-140 (racémique)
GNE-140 (racémique) est unique en raison de son inhibition puissante de la LDHA et de sa capacité à perturber la voie glycolytique dans les cellules cancéreuses. Sa nature racémique permet l'étude des deux énantiomères, fournissant des informations sur leurs effets individuels et combinés sur l'inhibition de la LDHA et le métabolisme des cellules cancéreuses .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDJXYFHWRGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

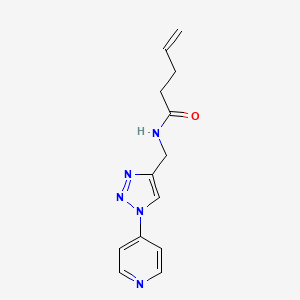
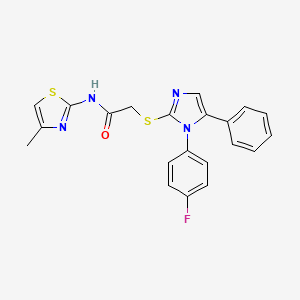

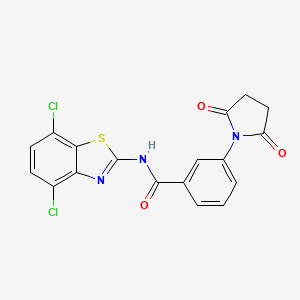

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2503617.png)
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
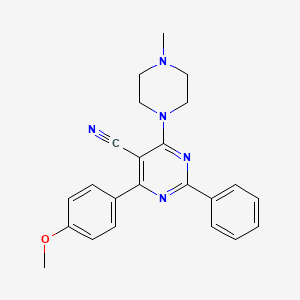
![1-[(4-chlorophenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2503620.png)
